

DGY-06-116: A Technical Guide to its Target Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DGY-06-116 is a potent, irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase that is a key mediator of various signaling pathways implicated in cancer development and progression.[1][2][3][4] Unregulated Src activity is associated with malignant processes such as cell proliferation, invasion, and angiogenesis.[5][6] While several Src inhibitors have been developed, many exhibit off-target effects leading to toxicity.[5][6] **DGY-06-116** was designed as a highly selective inhibitor to overcome these limitations.[1][2] This document provides an indepth technical overview of the target selectivity profile of **DGY-06-116**, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.

Mechanism of Action

DGY-06-116 was developed through a structure-based design approach, hybridizing the core of a promiscuous covalent kinase probe (SM1-71) with the back-pocket binding component of the multi-kinase inhibitor dasatinib.[1][5][6] This design strategy aimed to enhance selectivity for Src by specifically targeting a non-conserved cysteine residue (Cys277) located in the P-loop of the kinase.[1][3][4] The inhibitor forms a covalent bond with this cysteine, leading to irreversible inhibition of Src's enzymatic activity.[1][7][8] X-ray crystallography has confirmed this covalent interaction, revealing that the binding of **DGY-06-116** induces a conformational change ("kinking") in the P-loop, a feature crucial for its mechanism.[1][6][7][8]



Quantitative Selectivity Profile

The selectivity of **DGY-06-116** has been assessed through various biochemical assays. The following tables summarize the inhibitory activity against its primary target, Src, other Src family kinases (SFKs), and a panel of off-target kinases.

Table 1: Potency against Primary Target and Src Family

Kinases (SFKs)

Target	IC50 (nM)	Assay Type	Notes
Src	2.6[1][7][8]	Cell-free enzymatic	Also reported as 3 nM.[9]
YES1	0.58	Cell-free enzymatic	A member of the Src family of kinases.
LYN A	1.62	Cell-free enzymatic	A member of the Src family of kinases.
LCK	4.33	Cell-free enzymatic	A member of the Src family of kinases.
НСК	4.04	Cell-free enzymatic	A member of the Src family of kinases.
BLK	7.56	Cell-free enzymatic	A member of the Src family of kinases.

Table 2: Off-Target Kinase Profile

Target	IC50 (nM)	Notes
ABL1	0.98	A non-receptor tyrosine kinase.
GAK	4.87	Cyclin G-associated kinase.
втк	8.44	Bruton's tyrosine kinase.
FGFR1	8340[9]	Fibroblast growth factor receptor 1.



Cellular Activity

DGY-06-116 demonstrates potent anti-proliferative effects in cancer cell lines known to have activated Src signaling.

Table 3: Cellular Growth Inhibition

Cell Line	Cancer Type	GR50 (μM)
H1975	Non-Small Cell Lung Cancer	0.3[2][3][4]
HCC827	Non-Small Cell Lung Cancer	0.5[2][3][4]
MDA-MB-231	Triple-Negative Breast Cancer	0.3[2][3][4]

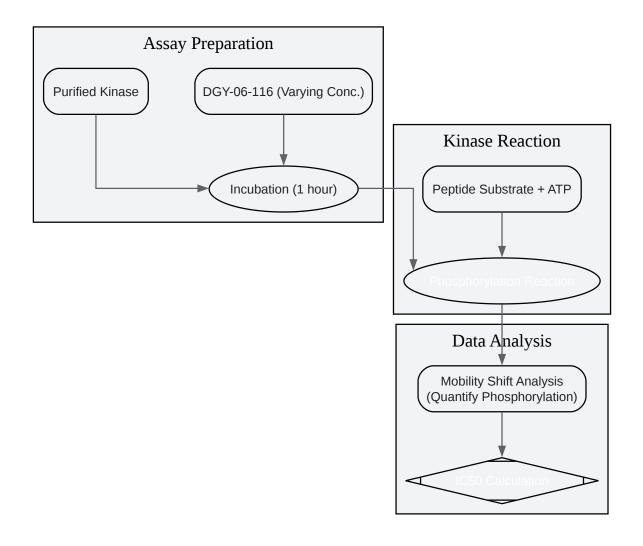
Experimental Protocols Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

The enzymatic activity of Src and other kinases in the presence of **DGY-06-116** was determined using a mobility shift assay (MSA).[1][5] This assay measures the phosphorylation of a peptide substrate by the kinase.

Procedure:

- Purified recombinant kinase was incubated with varying concentrations of DGY-06-116 for a defined period (e.g., 1 hour) to allow for covalent bond formation.[5]
- The kinase reaction was initiated by the addition of a peptide substrate and ATP.
- The reaction mixture was then analyzed to quantify the ratio of phosphorylated to nonphosphorylated substrate.
- IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]





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Biochemical Kinase Inhibition Assay Workflow.

Cellular Proliferation Assay (CellTiter-Glo)

The anti-proliferative effects of **DGY-06-116** on cancer cell lines were assessed using a CellTiter-Glo luminescent cell viability assay.

- Procedure:
 - Cancer cells (e.g., H1975, HCC827, MDA-MB-231) were seeded in 96-well plates and allowed to adhere.

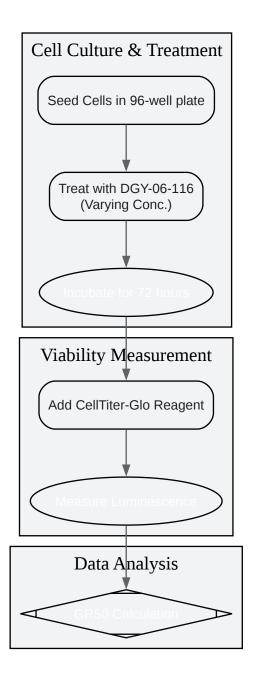






- The cells were then treated with a range of concentrations of DGY-06-116 for 72 hours.
 [10]
- After the incubation period, CellTiter-Glo reagent was added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- Luminescence was measured using a plate reader.
- GR50 (concentration for 50% growth inhibition) values were determined by plotting cell viability against inhibitor concentration.





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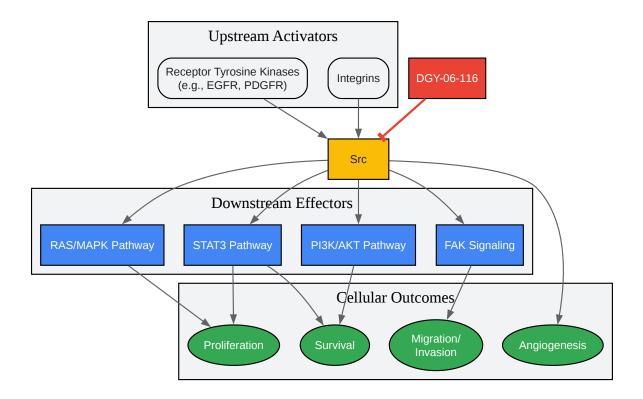
Cellular Proliferation Assay Workflow.

Src Signaling Pathway

Src kinase is a central node in multiple signaling pathways that regulate key cellular processes. Its activation, often triggered by receptor tyrosine kinases (RTKs) or integrins, leads to the downstream activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which in turn



promote cell proliferation, survival, and migration. **DGY-06-116**, by inhibiting Src, effectively blocks these downstream oncogenic signals.



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Simplified Src Signaling Pathway and Point of Inhibition by **DGY-06-116**.

Conclusion

DGY-06-116 is a highly potent and selective irreversible covalent inhibitor of Src kinase. Its selectivity is achieved through a structure-guided design that targets a specific cysteine residue in the P-loop of Src. The compound demonstrates nanomolar potency against Src and members of the Src kinase family, with significantly less activity against other kinases such as FGFR1. In cellular assays, **DGY-06-116** effectively inhibits the proliferation of cancer cell lines with activated Src signaling. The detailed selectivity profile and mechanism of action make **DGY-06-116** a valuable tool for further research into Src-driven cancers and a promising candidate for therapeutic development.



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